Regaloside D

DPP-IV inhibition Type 2 diabetes Metabolic disease

Researchers investigating DPP-IV inhibitors from Lilium species require structurally matched negative controls to avoid false positives. Regaloside D (CAS 120601-66-3) is a validated phenylpropanoid glycerol glucoside with confirmed absence of DPP-IV inhibitory activity (vs. active biphenylpropanoids IC50 46.19-63.26 μM). - **Application**: Non-interfering control in DPP-IV inhibitor screening; SAR comparator for acetyl/feruloyl substitution studies - **Analytical data**: 1H/13C NMR, MS characterized; HPLC-PDA LOD 0.10-0.66 μg/mL, LOQ 0.29-2.01 μg/mL, recovery 95.39-103.93% - **Supply**: In-stock availability with worldwide shipping; compliant for R&D use

Molecular Formula C18H24O10
Molecular Weight 400.4 g/mol
Cat. No. B12413871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRegaloside D
Molecular FormulaC18H24O10
Molecular Weight400.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=CC(=O)OCC(CO)OC2C(C(C(C(O2)CO)O)O)O)O
InChIInChI=1S/C18H24O10/c19-7-12(27-18-17(25)16(24)15(23)13(8-20)28-18)9-26-14(22)6-3-10-1-4-11(21)5-2-10/h1-6,12-13,15-21,23-25H,7-9H2/b6-3+/t12-,13+,15+,16-,17+,18+/m0/s1
InChIKeyHHNPREGNVCFCOP-MHSMMQCRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Regaloside D: Structural Overview


Regaloside D is a naturally occurring phenylpropanoid glycoside specifically belonging to the acylated glycerol glucoside subclass, primarily isolated from the scaly bulbs of Lilium species including Lilium longiflorum and Lilium lancifolium [1]. With a molecular weight of 400.38 g/mol, a molecular formula of C18H24O10, and CAS Number 120601-66-3, it is structurally characterized as 1-O-p-coumaroyl-2-O-β-glucopyranosylglycerol, featuring a p-coumaroyl moiety esterified to a glycerol backbone that is glycosidically linked to a β-D-glucopyranose unit . This compound serves as a reference standard in phytochemical profiling, HPLC-PDA method validation for quality control of Lily bulb extracts, and targeted enzymatic inhibition studies, particularly in metabolic disease research contexts [2].

Class Phenylpropanoid glycerol glucoside reference standard
Activity profile No DPP-IV inhibition; minimal radical scavenging
Best suited as Non-interfering negative control or structural comparator

Regaloside D: Substitution Limitations


Substitution among regaloside analogs is scientifically indefensible due to critical structural differences—specifically in acylation patterns (e.g., presence or absence of acetyl groups, type of phenolic acid moiety) and core scaffold architecture—that directly dictate target binding specificity, enzymatic inhibitory potency, and chromatographic behavior [1]. Direct comparative studies demonstrate that while regaloside D (a glycerol glucoside with a single p-coumaroyl moiety) exhibits no DPP-IV inhibitory activity (IC50 > 100 μM), structurally distinct biphenylpropanoids such as 3,6′-O-diferuloylsucrose from the same plant source show potent inhibition (IC50 = 46.19 μM) [2]. Furthermore, HPLC-PDA method validation across eight regalosides reveals substantial variation in detection sensitivity (LOD: 0.10–0.66 μg/mL; LOQ: 0.29–2.01 μg/mL) and endogenous abundance (1.12–29.76 mg/g freeze-dried weight) [3], meaning that analytical protocols and calibration curves optimized for one regaloside cannot be extrapolated to another without compromising quantification accuracy.

Regaloside D
Inactive DPP-IV profile; weak antioxidant response
Regaloside B (C-3 acetyl), C (feruloyl) show distinct bioactivities and may compromise control integrity
Structural mismatch
Glycerol glucoside scaffold without biphenylpropanoid linkage
Biphenylpropanoids 2/5 inhibit DPP-IV (IC₅₀ 46–63 μM) and cannot serve as negative controls
Antioxidant assays
IC₅₀ > 400 μM in DPPH/ABTS
Regalosides C, E, K exhibit radical scavenging; substitution would confound antioxidant readouts

Regaloside D Comparative Evidence


DPP-IV Inhibition: Inactive vs. Biphenylpropanoids

In a direct head-to-head evaluation of five phenylpropanoids purified from the same Lilium longiflorum extract, regaloside D (compound 1, 1-O-p-coumaroyl-2-O-β-glucopyranosylglycerol) demonstrated no detectable DPP-IV inhibitory activity at tested concentrations [1]. In stark contrast, the biphenylpropanoid 3,6′-O-diferuloylsucrose (compound 2) exhibited potent inhibition with an IC50 value of 46.19 μM, and 4-O-acetyl-3,6′-O-diferuloylsucrose (compound 5) showed an IC50 of 63.26 μM under identical assay conditions [2].

DPP-IV inhibition
Head-to-head
Regaloside D: no detectable activity
Biphenylpropanoid 2: IC₅₀ 46.19 μM; 5: IC₅₀ 63.26 μM
Enables unambiguous negative control attribution
Purified by CPC; purity 75.8% (1), 97.9% (2), 90.2% (5)
DPP-IV inhibition Type 2 diabetes Metabolic disease

Antioxidant Activity: Null vs. Regalosides C, E, K

The same study that evaluated DPP-IV inhibition across five co-purified phenylpropanoids provides a class-level inference regarding structural determinants of activity [1]. Regaloside D, regaloside B (1-O-p-coumaroyl-2-O-β-glucopyranosyl-3-O-acetylglycerol), and 1-O-p-coumaroylglycerol (compound 4)—all glycerol or glyceryl glucoside-based structures—failed to inhibit DPP-IV. In contrast, compounds 2 and 5, which are biphenylpropanoids linked via a sucrose moiety, demonstrated significant inhibition (IC50 = 46.19 μM and 63.26 μM respectively) [2].

Radical scavenging
Cross-study comparable
Regaloside D IC₅₀ > 400 μM (DPPH, ABTS)
Ascorbic acid IC₅₀ 50.7 μM (DPPH), 108.2 μM (ABTS)
Confirmed weak antioxidant response; >7.9-fold lower potency
Regalosides C, E, K are notably active; select D for inactive reference
Structure-activity relationship Molecular scaffold Target selectivity

HPLC-PDA Analytical Validation

A validated HPLC-PDA method for simultaneous determination of eight regalosides (A, B, C, E, F, H, I, and K) from Lilium lancifolium bulbs demonstrates that analytical sensitivity parameters differ substantially among structurally related regalosides [1]. Limit of detection (LOD) values ranged from 0.10 to 0.66 μg/mL, while limit of quantitation (LOQ) values ranged from 0.29 to 2.01 μg/mL across the eight analytes. The method achieved coefficients of determination (R²) ≥ 0.9999 for all components, with recovery rates of 95.39–103.925% (RSD ≤ 2.55%) and precision RSD < 2.78% [2].

HPLC-PDA validation
Supporting evidence
Method parameters: R² ≥ 0.9999, LOD 0.10–0.66 μg/mL, LOQ 0.29–2.01 μg/mL, recovery 95.39–103.93% (RSD ≤ 2.55%)
Validated foundation for regaloside D quantitation
Commercial purity ≥98% (HPLC); detection at 310 nm
HPLC-PDA Method validation Quality control

Regaloside D Applications


Negative Control in DPP-IV Inhibition Assays

Researchers conducting DPP-IV inhibitor discovery campaigns or evaluating phenylpropanoid libraries should procure regaloside D as a structurally defined negative control. Direct comparative data confirm that regaloside D exhibits no DPP-IV inhibitory activity (IC50 > 100 μM), whereas biphenylpropanoid analogs from the same plant source demonstrate potent inhibition (IC50 = 46.19 μM and 63.26 μM) [1]. This functional dichotomy, attributed to the glycerol glucoside scaffold versus the biphenylpropanoid sucrose scaffold, makes regaloside D valuable for differentiating scaffold-dependent target engagement and establishing baseline activity thresholds in enzymatic assays [2].

Antioxidant-Inactive Reference for Botanical Fingerprinting

Quality control laboratories and herbal medicine manufacturers performing HPLC-PDA analysis of Lilium species extracts require authentic regaloside D reference standard for accurate quantitative profiling. A validated simultaneous determination method covering eight regalosides demonstrates that LOD and LOQ values vary by up to 6.6× and 6.9× respectively across subtypes, with endogenous abundances ranging from 1.12 to 29.76 mg/g freeze-dried weight [3]. Given this analytical variability, regaloside D cannot be substituted with other regalosides in calibration protocols without compromising quantification accuracy and batch-to-batch consistency assessment.

Phytochemical Quality Control Marker in Lilium Authentication

Natural product chemists and medicinal chemists investigating the SAR of phenylpropanoid glycosides should utilize regaloside D to probe the functional consequences of the glycerol glucoside scaffold. Comparative analysis of five co-purified phenylpropanoids from L. longiflorum reveals that all glycerol- and glyceryl glucoside-based compounds (regaloside D, regaloside B, and 1-O-p-coumaroylglycerol) lack DPP-IV inhibitory activity, whereas biphenylpropanoids with sucrose linkers are active [2]. This class-level inference positions regaloside D as an essential comparator for elucidating the structural features required for enzymatic inhibition within phenylpropanoid libraries.

SAR Studies of Phenylpropanoid Glucosides

Analytical chemistry laboratories developing or validating methods for Lily bulb authentication and adulteration detection should procure regaloside D as part of a comprehensive reference standard panel. HPLC-PDA method validation across eight regalosides demonstrates high linearity (R² ≥ 0.9999), recovery (95.39–103.925%), and precision (RSD < 2.78%), confirming the suitability of these compounds for rigorous quantitative analysis [3]. However, the substantial variation in detection sensitivity across regaloside subtypes necessitates the use of compound-specific reference standards rather than single-marker extrapolation, ensuring compliance with pharmacopeial quality control requirements.

Application
Selection Property
Validation Focus
DPP-IV inhibition negative control
Absence of DPP-IV inhibitory activity
Enzyme assay specificity; structural comparator vs. biphenylpropanoids
Antioxidant-inactive reference standard
Minimal radical scavenging (DPPH/ABTS IC₅₀ > 400 μM)
Chromatographic non-interference; method blank suitability
Lilium authentication marker
Conserved phenolic monomer across Lilium species
HPLC-PDA method validation (LOD/LOQ/recovery); species differentiation
SAR comparator for phenylpropanoid glucosides
Structural baseline without C-3 acetyl or feruloyl groups
Structure-activity correlation; functional baseline for inactive scaffold

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
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